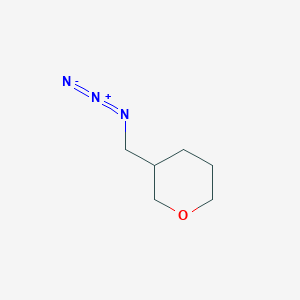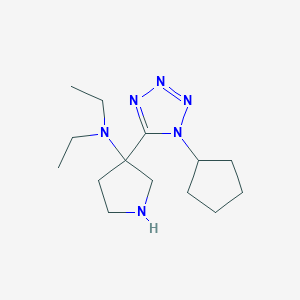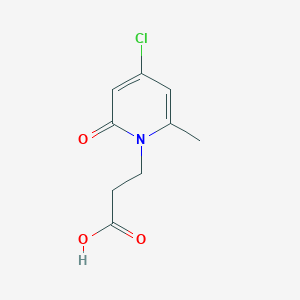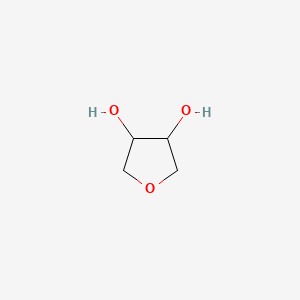
3-(Azidomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azidomethyl)oxane is a chemical compound characterized by the presence of an azide group attached to a six-membered oxane ring. This compound is notable for its unique chemical and biological properties, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)oxane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the oxane ring. The final step involves replacing the bromide substituents with azide ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process is optimized to minimize by-products and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azidomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cycloaddition Reactions: Copper (I) catalysts are often used to facilitate the reaction.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: The major products are substituted oxane derivatives.
Cycloaddition Reactions: The major products are triazole derivatives.
Reduction Reactions: The major product is the corresponding amine.
Applications De Recherche Scientifique
3-(Azidomethyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocycles and polymers.
Biology: It serves as a precursor for bioorthogonal labeling and imaging studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of energetic materials and as a cross-linking agent in polymer chemistry .
Mécanisme D'action
The mechanism of action of 3-(Azidomethyl)oxane is primarily based on the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to cross-linking or modification of target molecules. This reactivity is exploited in polymer cross-linking and bioorthogonal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- Poly(3-azidomethyl-3-methyloxetane)
- Poly(3,3-bis(azidomethyl)oxetane)
Uniqueness
3-(Azidomethyl)oxane is unique due to its six-membered oxane ring, which imparts different physicochemical properties compared to the four-membered oxetane ring in similar compounds.
Propriétés
IUPAC Name |
3-(azidomethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-4-6-2-1-3-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRLWDZBWIMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-methoxyethyl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B8061903.png)

![(3S)-1-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061917.png)
![1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061923.png)
![1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8061933.png)
![methyl (3S)-2-(2-chloroacetyl)-1-(4-ethoxy-3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061937.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propan-2-yloxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061943.png)
![ethyl 2-(2-chloroacetyl)-4-(3-methoxy-4-propoxyphenyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8061945.png)
![(1S,9R)-11-[(2R)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8061948.png)
![2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B8061959.png)
![potassium;2-(9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetate;dihydrate](/img/structure/B8061963.png)
![9-(Aminomethyl)-4-hydroxy-6-methyl-7,8-dihydro-6h-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride](/img/structure/B8061970.png)


